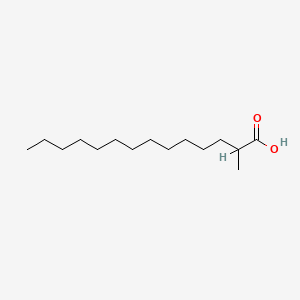

2-Methyltetradecanoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCZFWIRIAYLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884328 | |

| Record name | 2-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6683-71-2 | |

| Record name | 2-Methyltetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6683-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltetradecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylmyristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Biotransformation Pathways of 2 Methyltetradecanoic Acid

Enzymatic De Novo Fatty Acid Synthesis Mechanisms

The de novo synthesis of fatty acids, including branched-chain variants, is a fundamental cellular process. In metazoans, this is primarily carried out by the multifunctional enzyme fatty acid synthase (FASN). nih.gov

While FASN typically synthesizes straight-chain fatty acids, it possesses a degree of promiscuity, allowing it to incorporate branched precursors. researchgate.net The ketoacyl synthase (KS) domain of FASN plays a crucial role in substrate specificity and dictates the rate of BCFA production. nih.gov Studies have shown that metazoan FASN can utilize branched starter units and extender substrates like methylmalonyl-CoA to produce BCFAs, although often at lower rates compared to straight-chain fatty acid synthesis. nih.gov The enzyme's ability to incorporate these alternative substrates is a key factor in the biosynthesis of fatty acids like 2-methyltetradecanoic acid.

Methylmalonyl-CoA serves as a key extender substrate for the introduction of methyl branches onto the fatty acid chain. nih.gov It is produced from propionyl-CoA by the enzyme propionyl-CoA carboxylase. nih.gov FASN can incorporate methylmalonyl-CoA in place of the usual malonyl-CoA, leading to the formation of a methyl-branched fatty acid. portlandpress.com The relative availability and utilization of methylmalonyl-CoA versus malonyl-CoA can influence the amount of branched-chain fatty acids produced. nih.gov Similarly, ethylmalonyl-CoA can be used by FASN to create ethyl-branched fatty acids, although it is generally a poorer substrate than methylmalonyl-CoA. nih.govsemanticscholar.org

| Precursor | Enzyme | Resulting Branch |

| Methylmalonyl-CoA | Fatty Acid Synthase (FASN) | Methyl Branch |

| Ethylmalonyl-CoA | Fatty Acid Synthase (FASN) | Ethyl Branch |

The formation of branched-chain fatty acids is tightly regulated to prevent the accumulation of abnormal lipids. The cytosolic enzyme ethylmalonyl-CoA decarboxylase (ECHDC1) plays a crucial "metabolite repair" role by decarboxylating both ethylmalonyl-CoA and methylmalonyl-CoA. nih.govnih.gov This action limits the availability of these precursors for FASN, thereby reducing the synthesis of methyl-branched fatty acids and preventing the formation of ethyl-branched fatty acids. researchgate.netnih.gov In the absence of ECHDC1, there is an accumulation of fatty acids with methyl branches on even-numbered carbons. nih.gov

Precursor Derivation from Branched-Chain Amino Acids

Branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine are significant precursors for the synthesis of BCFAs. nih.gov The metabolic pathway begins with the transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). nih.govelsevierpure.com These BCKAs are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form branched-chain acyl-CoA primers. nih.govfrontiersin.org For instance, isoleucine can be metabolized to 2-methylbutyryl-CoA, which can then serve as a primer for the synthesis of anteiso fatty acids. nih.gov

| Branched-Chain Amino Acid | Corresponding Acyl-CoA Primer | Type of Branched-Chain Fatty Acid |

| Valine | Isobutyryl-CoA | Iso-fatty acids |

| Leucine | Isovaleryl-CoA | Iso-fatty acids |

| Isoleucine | 2-Methylbutyryl-CoA | Anteiso-fatty acids |

Microbial Biosynthetic Routes and Enzymes Involved (e.g., Bkd Complex, FabH)

Microorganisms, particularly bacteria, are proficient producers of a diverse array of BCFAs. nih.gov The biosynthetic machinery in bacteria for BCFAs involves key enzymes that select for and process branched-chain precursors.

The branched-chain α-keto acid dehydrogenase (Bkd) complex is essential for converting BCKAs derived from BCAA catabolism into the corresponding acyl-CoA primers needed for BCFA synthesis. nih.govasm.orgresearchgate.net This complex is a critical link between amino acid metabolism and fatty acid synthesis in many bacteria. frontiersin.org

β-ketoacyl-acyl carrier protein synthase III (FabH) is the condensing enzyme that initiates fatty acid synthesis. The substrate specificity of FabH is a major determining factor in whether a bacterium produces straight-chain or branched-chain fatty acids. nih.govresearchgate.net In bacteria that synthesize BCFAs, such as Bacillus subtilis, FabH exhibits a broader substrate specificity, readily utilizing branched-chain acyl-CoA primers like isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. nih.govasm.org In contrast, the FabH from organisms like Escherichia coli is highly selective for acetyl-CoA, leading to the synthesis of straight-chain fatty acids. nih.gov

In Vivo Metabolic Fate: Interconversion and Chain Elongation Pathways

Once synthesized, this compound can undergo further metabolic processing in vivo. This can include interconversion with other fatty acids and chain elongation to produce longer-chain BCFAs.

The elongation of very-long-chain fatty acids (ELOVL) enzymes are responsible for extending the carbon chain of fatty acids. nih.gov Specific ELOVL enzymes have shown activity towards BCFAs. For example, ELOVL6 can mediate the elongation of anteiso-15:0 to anteiso-17:0. nih.gov This indicates that similar enzymatic systems could potentially elongate this compound. Microbial systems also demonstrate the capacity for chain elongation of branched-chain fatty acids, where a shorter branched-chain fatty acid can be extended by two-carbon units. acs.orgresearchgate.net The metabolism of anteiso-acids like (+)-1this compound has been studied in rats, indicating pathways for their in vivo processing. nih.gov

Biotransformation of this compound Derivatives

The biotransformation of this compound and its derivatives involves several metabolic pathways, primarily facilitated by microorganisms and enzymatic systems. These pathways modify the structure of the fatty acid, leading to the formation of new compounds with different properties and applications. Key biotransformation processes include oxidative degradation and enzymatic synthesis of novel derivatives like polymers and esters.

Microbial degradation is a significant pathway for the biotransformation of methyl-branched fatty acids. Various bacterial strains, particularly from the genus Pseudomonas, are capable of utilizing these compounds as carbon sources. researchgate.net The presence of a methyl group on the carbon chain, especially at the α-position (carbon 2), influences the metabolic route. While straight-chain fatty acids are typically degraded via the β-oxidation pathway, the methyl group in 2-methyl-branched acids can hinder this process. nih.gov Consequently, alternative pathways such as α-oxidation may be initiated to remove the methyl-bearing carbon atom, allowing the remaining chain to enter β-oxidation. nih.govresearchgate.net

In some microbial systems, methyl-branched fatty acids can be biotransformed into valuable biopolymers. For instance, bacteria like Pseudomonas resinovorans can metabolize methyl-branched fatty acids to produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs). nih.gov When grown on substrates like 13-methyltetradecanoic acid, P. resinovorans was found to synthesize a methyl-branched mcl-PHA polymer. nih.gov The degradation of the fatty acid through β-oxidation results in shorter-chain 3-hydroxy-methyl-branched acyl-CoA intermediates, which are then polymerized by the PHA synthase enzyme. This process converts the fatty acid into a biodegradable plastic with altered physical properties compared to PHAs derived from linear fatty acids. nih.gov

Enzymatic catalysis offers another route for the biotransformation of this compound derivatives, particularly through esterification. Lipases are widely used enzymes that can catalyze the formation of esters from fatty acids and alcohols under mild conditions. researchgate.netmdpi.com This process can be used to synthesize a variety of derivatives, such as biolubricants or amphiphilic carbohydrate esters. researchgate.netnih.gov For example, the enzymatic esterification of a branched-chain acid like 2-methylhexanoic acid has been optimized to produce biolubricants. researchgate.net Similarly, derivatives of this compound could be enzymatically esterified with sugars to create biosurfactants, which have applications in the food, cosmetic, and pharmaceutical industries. mdpi.com The choice of enzyme, solvent, and reaction conditions can be tailored to produce specific esters with desired properties. nih.govdss.go.th

The table below summarizes key biotransformation pathways applicable to this compound and its derivatives based on research on similar branched-chain fatty acids.

| Biotransformation Pathway | Organism/Enzyme | Substrate Type | Key Products | Reference |

|---|---|---|---|---|

| Polymer Synthesis (PHA Production) | Pseudomonas resinovorans | Methyl-branched fatty acids (e.g., 13-methyltetradecanoic acid) | Methyl-branched medium-chain-length polyhydroxyalkanoates (mcl-PHAs) | nih.gov |

| Oxidative Degradation | Pseudomonas species (e.g., P. putida, P. resinovorans) | Saturated branched-chain fatty acids | Shorter-chain fatty acids | researchgate.net |

| α-Oxidation / β-Oxidation | Mammalian peroxisomes; Microorganisms | 2-Methyl branched-chain fatty acids | Pristanic acid (from phytanic acid), Acetyl-CoA, Propionyl-CoA | nih.govtandfonline.com |

| Enzymatic Esterification (Biolubricant Synthesis) | Lipases (e.g., Lipozyme® 435) | Branched-chain fatty acids and alcohols | Fatty acid esters | researchgate.net |

| Enzymatic Esterification (Sugar Ester Synthesis) | Lipases (e.g., Novozym 435) | Fatty acids and carbohydrates | Amphiphilic sugar esters (biosurfactants) | nih.govmdpi.com |

Chemical Synthesis and Biotechnological Production Strategies for 2 Methyltetradecanoic Acid and Its Analogues

Total Synthesis Approaches for 2-Methyltetradecanoic Acid

While a definitive multi-step synthesis exclusively for this compound is not extensively detailed in singular reports, its construction can be accomplished through established and reliable methods for the asymmetric synthesis of 2-methylalkanoic acids. A prominent and effective strategy involves the use of chiral auxiliaries, such as Evans' oxazolidinones, to control the stereochemistry at the C-2 position.

A representative synthetic route would begin with a long-chain carboxylic acid that can be converted into an N-acyl oxazolidinone. This is achieved by reacting the corresponding acyl chloride with a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting chiral N-acyl derivative serves as a substrate for stereoselective alkylation. Treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a chiral enolate. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent reaction with an alkylating agent, in this case, methyl iodide (MeI), introduces the methyl group at the C-2 position with a high degree of diastereoselectivity. The final step involves the hydrolytic cleavage of the chiral auxiliary, typically using lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), to release the desired this compound and recover the valuable auxiliary for reuse. This methodology provides a robust pathway to enantiomerically enriched 2-methylalkanoic acids.

Table 1: Representative Steps in the Asymmetric Synthesis of 2-Methylalkanoic Acids

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Acylation | Tridecanoyl chloride, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Base | Attachment of the fatty acid chain to the chiral auxiliary. |

| 2 | Enolate Formation | Sodium bis(trimethylsilyl)amide (NaHMDS), THF, -78 °C | Generation of a stereochemically defined enolate. |

| 3 | Methylation | Methyl iodide (MeI) | Diastereoselective introduction of the C-2 methyl group. |

Synthetic Methodologies for Structurally Related Methyl-Branched Fatty Acids

The chemical synthesis of various methyl-branched fatty acids provides a broader context for the strategies applicable to this compound. These methods are crucial for producing standards for analytical identification and for biological studies.

One notable approach is the asymmetric synthesis of 2-methylalkanoic acids using chiral 2-oxazolines derived from amino alcohols. In this method, a chiral oxazoline (B21484) is deprotonated at the C-2 methyl group to form a lithio salt. This intermediate then undergoes alkylation with a long-chain alkyl halide. The chirality of the oxazoline ring directs the alkylation process, leading to an enantiomeric excess in the final product after hydrolysis of the oxazoline ring to the carboxylic acid. This method has been successfully used to produce various 2-methylalkanoic acids with optical purities ranging from 60-67%.

Another powerful strategy employs Evans' chiral auxiliaries for the enantioselective synthesis of iso-fatty acids. For example, the synthesis of (R)-2-methylundec-10-enoic acid was initiated by acylating an (R)-4-isopropyloxazolidin-2-one with undec-10-enoic acid. Enantioselective methylation using methyl iodide and NaHMDS established the chiral center at the C-2 position. This general approach is adaptable for various chain lengths and functionalities.

Enzymatic and Biocatalytic Synthesis Systems

Biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for producing branched-chain fatty acids and lipids containing them. These systems leverage the specificity of enzymes to achieve desired chemical transformations under mild conditions.

Polyketide synthases (PKSs) and fatty acid synthases (FASs) are enzymatic assembly lines that build carbon chains from simple acyl-CoA precursors. While FAS typically produces straight-chain fatty acids using acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, many of these enzymatic systems exhibit substrate promiscuity that can be exploited for BCFA synthesis.

Engineering these enzymatic systems offers a promising avenue for the targeted production of BCFAs. By swapping or modifying key domains, such as the acyltransferase (AT) domain which selects the extender unit, or the KS domain, it is possible to create hybrid PKS or FAS pathways designed to produce specific branched polyketides or fatty acids. This "plug-and-play" approach allows for the custom production of designer molecules for various applications, from biofuels to specialty chemicals.

Structured lipids (SLs) are triacylglycerols that have been modified to contain specific fatty acids at particular positions on the glycerol (B35011) backbone, thereby enhancing their nutritional or physical properties. Enzymatic esterification, primarily using lipases, is the preferred method for synthesizing SLs due to the high regioselectivity of these enzymes.

The synthesis of structured triacylglycerols enriched with BCFAs has been successfully demonstrated. In one approach, BCFAs are first concentrated from a natural source like lanolin. These enriched BCFAs are then esterified with glycerol using a lipase (B570770) as the biocatalyst. Screening of various lipases has identified immobilized Candida antarctica lipase B (often marketed as Novozym 435) as a highly effective catalyst for this transformation due to its high activity and stability. The reaction conditions, such as temperature, enzyme loading, and substrate molar ratio, can be optimized to achieve high yields of structured triacylglycerols containing BCFAs. This process highlights a viable route for creating novel functional lipids for potential use in specialized food and nutritional products.

Design and Synthesis of Modified this compound Analogues for Mechanistic and Structure-Activity Relationship Studies

To investigate the biological roles of this compound and to understand how its structure relates to its function, researchers design and synthesize modified analogues. These structure-activity relationship (SAR) studies involve systematically altering parts of the molecule—such as chain length, the position of the methyl branch, or the introduction of other functional groups—and evaluating the impact of these changes on a specific biological activity.

For example, a series of monosubstituted methcathinone (B1676376) analogues were synthesized to probe the SAR at monoamine transporters, revealing that the position of a substituent significantly impacts potency and selectivity. While not fatty acids, this study exemplifies the core principle of SAR. In the context of fatty acids, analogues could be synthesized to probe interactions with specific enzymes or receptors. For instance, modifying the chain length of this compound could reveal an optimal length for binding to a particular fatty acid-binding protein. Similarly, shifting the methyl group from the C-2 to the C-3 or C-4 position could drastically alter its metabolic fate or cellular signaling properties.

The synthesis of these analogues often relies on the versatile synthetic methodologies described previously, such as those using chiral auxiliaries, which allow for precise control over the stereochemistry and positioning of the modifications. The development of such analogues is critical for identifying the specific structural features responsible for a compound's biological effects and for the rational design of molecules with enhanced or novel activities.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Methyltetradecanoic Acid

Chromatographic Techniques for Isomer Resolution and Detection

Chromatographic methods are central to the analysis of 2-methyltetradecanoic acid, offering the necessary separation power to distinguish it from other fatty acids, including its isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acids. For this compound, GC-MS provides both qualitative identification through its mass spectrum and quantitative data based on peak area. The high resolution of capillary GC columns is essential for separating closely related fatty acid structures.

Due to the low volatility of free fatty acids, a derivatization step is imperative for successful GC-MS analysis. The most common approach is the conversion of the carboxylic acid group to its corresponding methyl ester, forming a fatty acid methyl ester (FAME). This process increases the volatility and thermal stability of the analyte, making it amenable to gas chromatography.

Common derivatization reagents for this purpose include boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic solutions of hydrogen chloride or sulfuric acid. The resulting methyl 2-methyltetradecanoate can then be readily analyzed. The electron ionization (EI) mass spectrum of methyl 2-methyltetradecanoate exhibits a characteristic fragmentation pattern that allows for its unambiguous identification. The molecular ion peak ([M]⁺) would be observed at m/z 256.4, with other significant fragments providing structural information.

| Parameter | Value |

|---|---|

| GC Column | DB-WAX (polyethylene glycol) or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temperature of 60°C, ramped to 240°C at a rate of 3-5°C/min, and held for a period |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 50-400 |

| Expected Retention Index | Dependent on the specific column and conditions, but can be calculated relative to n-alkane standards |

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative and complementary technique to GC-MS for fatty acid analysis. A key advantage of LC-MS is that it often does not require derivatization, allowing for the analysis of the native free fatty acid. This is particularly useful for complex biological samples where derivatization can introduce artifacts or be inefficient.

A significant challenge in fatty acid analysis is the differentiation of isomers, which often have identical mass-to-charge ratios and similar chromatographic behavior. Advanced MS techniques are being developed to address this. One such innovative approach involves charge-switching chemistries. In this method, deprotonated fatty acid anions are reacted with multivalent metal cations (e.g., magnesium) to form positively charged complexes. hplc.eu Subsequent collision-induced dissociation (CID) of these complexes yields unique fragmentation patterns that are dependent on the branching position. This allows for the differentiation of isomers like this compound from other methyl-branched isomers without the need for authentic reference standards for each isomer. hplc.eu

| Parameter | Value |

|---|---|

| LC Column | Reversed-phase C18 column (e.g., 150 mm x 2.1 mm ID, 1.8 µm particle size) |

| Mobile Phase | Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode for the free acid |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion (Q1) | m/z 241.2 [M-H]⁻ |

| Product Ions (Q3) | Characteristic fragment ions (e.g., loss of water, decarboxylation) |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of fatty acids. While GC is often preferred for a broad fatty acid profile, HPLC excels in the separation of specific isomers, including geometric (cis/trans) and positional isomers, particularly when coupled with specialized columns. For branched-chain fatty acids like this compound, reversed-phase HPLC is the most common approach. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Longer chain and more saturated fatty acids will have longer retention times. Branched-chain fatty acids typically elute earlier than their straight-chain counterparts of the same carbon number.

For enhanced detection, especially when a mass spectrometer is not used, fatty acids can be derivatized with a UV-absorbing or fluorescent tag. This allows for sensitive detection using UV or fluorescence detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals. The proton of the carboxylic acid group (-COOH) would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The proton at the C2 position, being adjacent to both the methyl group and the carbonyl group, would appear as a multiplet. The terminal methyl group of the long alkyl chain would be a triplet, while the methyl group at the C2 position would be a doublet. The numerous methylene (B1212753) (-CH₂-) groups in the long chain would produce a complex multiplet in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid would have a chemical shift in the range of 170-185 ppm. The C2 carbon, being attached to the methyl group and the carbonyl group, would also have a distinct chemical shift. The carbons of the methyl groups and the methylene groups would appear in the upfield region, with their specific chemical shifts determined by their position in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by:

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group.

A strong, sharp absorption peak around 1710 cm⁻¹ due to the C=O stretching of the carbonyl group in the carboxylic acid.

Multiple sharp peaks in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching vibrations of the methyl and methylene groups in the long alkyl chain.

Bending vibrations for the CH₂ and CH₃ groups in the 1350-1470 cm⁻¹ region.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -COOH | >10 ppm (broad singlet) |

| -CH(CH₃)COOH | ~2.5 ppm (multiplet) | |

| -CH(CH₃ )COOH | ~1.1 ppm (doublet) | |

| -(CH₂)₁₀- | ~1.2-1.6 ppm (multiplet) | |

| -CH₃ (terminal) | ~0.9 ppm (triplet) | |

| ¹³C NMR | -COOH | ~180 ppm |

| -CH(CH₃)COOH | ~40 ppm | |

| -(CH₂)₁₁- | ~20-35 ppm | |

| -CH₃ (both) | ~14-20 ppm | |

| FTIR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (carboxylic acid) | ~1710 cm⁻¹ (strong) | |

| C-H stretch (alkyl) | 2850-2960 cm⁻¹ (strong, sharp) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the exact structure of organic molecules, including branched-chain fatty acids. semanticscholar.orgresearchgate.net It operates by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), providing detailed information about the chemical environment of each atom within the molecule. ethernet.edu.et

For this compound, ¹H and ¹³C NMR spectra would provide unambiguous confirmation of its structure by identifying the carbon skeleton, the position of the methyl branch, and the carboxylic acid group.

¹H NMR Spectroscopy: In a ¹H NMR spectrum, the chemical shift, integration, and splitting pattern of the signals are analyzed. The protons on the methyl branch at the C-2 position would produce a distinct doublet signal. The single proton at the C-2 position would appear as a multiplet due to coupling with the neighboring protons of the methyl group and the C-3 methylene group. Protons of the long aliphatic chain would create a large, overlapping signal cluster in the upfield region of the spectrum, while the acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift. magritek.comresearchgate.net

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. oregonstate.edu The greater chemical shift range of ¹³C NMR allows for better resolution of individual carbon signals compared to ¹H NMR. magritek.com The carbonyl carbon of the carboxylic acid group would be observed at the far downfield end of the spectrum (typically 175-185 ppm). The carbon atom at the branch point (C-2) and the methyl group carbon would have characteristic chemical shifts that confirm the "2-methyl" substitution. The remaining methylene carbons of the long alkyl chain would produce a series of signals in the upfield region. docbrown.info Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the structure by showing correlations between directly bonded and long-range coupled protons and carbons, respectively. magritek.comcore.ac.uk

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carboxyl) | ~180 | The carbonyl carbon is highly deshielded due to the electronegative oxygen atoms. docbrown.info |

| C-2 (Methine) | ~40 | The carbon at the branch point is shifted downfield relative to a linear chain. |

| C-2 Methyl | ~18 | The methyl group carbon at the C-2 position. |

| C-3 to C-13 | ~22-35 | Methylene carbons of the main chain, with slight variations depending on proximity to the ends. magritek.com |

| C-14 (Terminal Methyl) | ~14 | The terminal methyl group carbon at the end of the long chain. |

Note: The predicted values are estimates based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

"Omics" Approaches in Lipid Research

"Omics" technologies enable the large-scale study of biological molecules. In lipid research, these approaches provide a holistic view of the roles fatty acids and other lipids play in health and disease.

Lipidomics Profiling for Comprehensive Fatty Acid Analysis and Biomarker Discovery

Lipidomics is the comprehensive analysis of all lipids within a biological system, known as the lipidome. nih.govresearchgate.net This approach utilizes advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS), to identify and quantify hundreds of lipid species from a single sample. nih.govyoutube.com Lipidomics has become a powerful tool for biomarker discovery, where specific lipids or patterns of lipids are associated with particular physiological or pathological states. researchgate.netnih.gov

Branched-chain fatty acids (BCFAs) like this compound are increasingly being identified through lipidomic profiling. nih.govcreative-proteomics.com These studies have highlighted their potential as biomarkers for various conditions. For instance, a lipidomics study on chronic kidney disease (CKD) identified significantly higher concentrations of methylhexadecanoic acid in the serum of patients compared to healthy controls, suggesting its potential as a biomarker for the disease. nih.gov The high sensitivity and specificity of modern mass spectrometry allow for the detection of even minor lipid species, which is crucial as BCFAs are often present at lower concentrations than their straight-chain counterparts. creative-proteomics.com

Table 2: Examples of Branched-Chain Fatty Acids as Potential Biomarkers in Lipidomics Studies

| Branched-Chain Fatty Acid | Associated Condition | Sample Type | Analytical Technique | Finding |

| Methylhexadecanoic acid | Chronic Kidney Disease | Serum | Not specified | Significantly higher concentrations in patients with CKD. nih.gov |

| iso-C17:0 | Angomonas deanei culture adaptation | Whole organism | GC-MS, NMR | Unusually high content identified, suggesting a role in adaptation. mdpi.com |

| Various BCFAs | Bacterial profiling | Bacterial lipid extracts | UHPLC-ESI-MS/MS | Method developed for isomer-selective profiling of BCFAs (C5-C20). nih.gov |

| Various BCFAs | Obesity | Human visceral adipocytes | Not specified | BCFAs found to reduce the expression of genes linked to lipid metabolism and inflammation. mdpi.com |

Integration with Multi-Omics Data (e.g., Transcriptomics, Methylomics) for Systems-Level Understanding

To gain a deeper, systems-level understanding of the biological significance of lipids like this compound, researchers are increasingly integrating lipidomics data with other "omics" datasets. nih.govresearchgate.net This multi-omics approach connects changes in the lipidome with alterations at the gene expression (transcriptomics) and epigenetic (methylomics) levels, providing a more complete picture of cellular processes and disease mechanisms. mdpi.comnih.gov

Integration with Transcriptomics: This involves correlating changes in lipid profiles with the expression levels of genes involved in lipid metabolism. For example, an integrated lipidomic and transcriptomic analysis of clear cell renal cell carcinoma revealed that alterations in fatty acid levels were associated with changes in the expression of key lipid metabolism genes. nih.gov Specifically, the study noted that pathways for fatty acid desaturation and elongation were enriched, consistent with increased expression of genes like stearoyl-CoA desaturase (SCD). nih.gov Research on human adipocytes has shown that treatment with 1this compound can reduce the expression of genes involved in both lipid metabolism (e.g., SREBP1c, SCD1, FADS1/2) and inflammation (e.g., COX-2, IL-6), directly linking this specific BCFA to transcriptional regulation. mdpi.com

Integration with Methylomics: Methylomics is the study of DNA methylation, an epigenetic modification that can regulate gene expression without changing the DNA sequence itself. nih.gov By integrating lipidomics with methylomics and transcriptomics, researchers can build comprehensive models of regulatory networks. For instance, an altered level of a specific fatty acid (identified by lipidomics) could be linked to a change in the methylation status (methylomics) of a gene promoter, which in turn leads to altered expression of that gene (transcriptomics) and a subsequent change in a biological pathway. nih.gov This integrated approach allows for the elucidation of complex feedback loops and interrelationships between different molecular layers, offering profound insights into how branched-chain fatty acids like this compound influence cellular function and disease pathology. nih.gov

Future Research Directions and Emerging Academic Perspectives

Elucidating Novel Biological Mechanisms and Signaling Pathways

While it is established that BCFAs like 2-methyltetradecanoic acid can alter the physical properties of cell membranes by increasing fluidity, their specific interactions with cellular signaling networks remain a critical area for future research. researchgate.net The methyl branch in the anteiso position disrupts the tight packing of fatty acid chains, which is hypothesized to influence the function of membrane-embedded proteins, including receptors and ion channels.

Emerging perspectives suggest that BCFAs may act as signaling molecules themselves, potentially interacting with nuclear receptors that regulate gene expression. For instance, related odd-chain fatty acids like pentadecanoic acid (C15:0) have been shown to activate peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK), while inhibiting pathways like mTOR and JAK-STAT. creative-proteomics.comnih.govresearchgate.net A primary future goal is to determine if this compound shares these capabilities or possesses a unique signaling profile. Key research questions will involve identifying specific receptor binding affinities and mapping the downstream transcriptional changes it induces.

Furthermore, studies on other BCFAs have pointed towards an influence on inflammatory pathways. For example, 13-methyltetradecanoic acid has been observed to down-regulate p-AKT and nuclear factor-kappa B (NF-κB) phosphorylation. nih.gov Investigating whether this compound modulates similar inflammation and cell survival pathways is a logical and compelling next step.

| Pathway/Mechanism | Hypothesized Role of this compound | Rationale Based on Related Compounds | Key Research Objective |

|---|---|---|---|

| Membrane Fluidity and Protein Function | Modulates activity of membrane-bound receptors and enzymes. | Methyl-branching is known to increase membrane fluidity. researchgate.net | Quantify effects on specific protein functions within a lipid bilayer context. |

| Nuclear Receptor Activation (e.g., PPARs) | Acts as a ligand to regulate genes involved in lipid metabolism and inflammation. | Pentadecanoic acid (C15:0) is a known PPAR agonist. creative-proteomics.comnih.gov | Perform binding assays and transcriptomic analysis post-treatment. |

| AMPK/mTOR Signaling | Modulates cellular energy homeostasis and growth pathways. | C15:0 activates AMPK and inhibits mTOR, key longevity pathways. nih.gov | Assess phosphorylation status of AMPK and mTOR targets in relevant cell models. |

| AKT/NF-κB Signaling | Influences cell survival and inflammatory responses. | 13-Methyltetradecanoic acid inhibits AKT phosphorylation. nih.gov | Investigate the compound's effect on inflammatory cytokine production and cell apoptosis. |

Translational Research Avenues (General)

The potential for translating basic science findings on this compound into practical applications is a significant driver of future research. The demonstrated anti-cancer activities of other BCFAs provide a strong impetus for exploring its role in oncology. Studies have shown that 1this compound can inhibit the growth of solid tumors, and 13-methyltetradecanoic acid induces apoptosis in lymphoma cells. nih.govnih.gov Future work will need to assess the efficacy of this compound across various cancer cell lines and in preclinical models, focusing on its specific mechanisms of action, which may differ from its structural isomers.

Beyond cancer, the anti-inflammatory and metabolic regulatory properties suggested by related compounds indicate potential applications in managing metabolic syndrome, type 2 diabetes, and chronic inflammatory diseases. nih.govplos.org The odd-chain fatty acid C15:0, for instance, has been linked to improved glucose-insulin homeostasis and is being investigated for its broad health benefits. droracle.ai A key translational goal is to determine if dietary intake or supplementation with this compound can serve as a biomarker for, or a modulator of, metabolic health.

Development and Refinement of Analytical and Biotechnological Tools

Progress in understanding this compound is intrinsically linked to the tools available for its study. A significant challenge in lipidomics is the accurate quantification of BCFAs and the separation of their various isomers. researchgate.net

Analytical Tools: Gas chromatography-mass spectrometry (GC-MS) is the conventional method for fatty acid analysis. However, a major hurdle is the co-elution of branched-chain fatty acid methyl esters (BCFAMEs) with other fatty acid esters, which complicates precise quantification. researchgate.net Future development will likely focus on advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) and enantioselective methods, to achieve better separation. nih.govresearchgate.net Since this compound is chiral, enantioselective gas chromatography is crucial for distinguishing between the (S) and (R) enantiomers, which may have different biological origins and functions. nih.govacs.org

Biotechnological Tools: The primary natural sources of this compound are bacteria. wikipedia.org Its synthesis pathway begins with precursors from branched-chain amino acid (BCAA) metabolism, specifically the oxidative decarboxylation of 2-keto-acids. frontiersin.org Future research will focus on metabolic engineering to enhance the production of this specific fatty acid. This involves engineering host organisms like Escherichia coli or Saccharomyces cerevisiae to increase the precursor supply (e.g., 2-methylbutyryl-CoA) and express the necessary enzymes, such as specialized β-ketoacyl-acyl carrier protein (ACP) synthases (KASIII), that initiate branched-chain synthesis. oup.comnih.goviastate.edu Overcoming limitations in precursor availability is a key challenge for achieving economically viable yields for research and potential therapeutic use. oup.com

| Area | Current State | Future Direction / Refinement | Anticipated Benefit |

|---|---|---|---|

| Analytical Chemistry | GC-MS is standard but faces isomer co-elution issues. researchgate.net | Development of enantioselective GC/MS and UHPLC-MS/MS methods; application of 2D-GC. nih.govresearchgate.net | Accurate quantification of (R) and (S) enantiomers; improved resolution from complex biological matrices. |

| Biotechnology | Bacterial synthesis is known but yields are low for specific BCFAs. | Metabolic engineering of E. coli or yeast to enhance precursor pathways (BCAA metabolism) and express specific synthases. oup.comnih.gov | Sustainable, high-yield production of pure this compound for research and commercial applications. |

Comprehensive Assessment of Dietary and Environmental Contributions to this compound Profiles and Biological Impact

The main dietary sources of this compound are ruminant fats (e.g., dairy products) and certain fermented foods, stemming from its synthesis by bacteria in the rumen or during fermentation. nih.govosmarks.net Additionally, the human gut microbiota contributes to the body's pool of BCFAs. cohlife.org A comprehensive future assessment is needed to quantify the concentration of this compound across a broader range of foodstuffs.

Research has shown that the (S)-enantiomer of anteiso fatty acids, including 1this compound (a15:0), is the dominant form in dairy products and human milk (enantiomeric excess >96%), whereas marine oils may contain slightly higher proportions of the (R)-enantiomer. nih.govacs.org This suggests that the source of the fatty acid influences its stereochemistry, which may have different biological consequences.

Future studies should aim to create a comprehensive database of this compound content in various foods and investigate how agricultural practices, animal diet, and food processing techniques affect its levels. Moreover, exploring the relationship between an individual's diet, their unique gut microbiome composition, and their circulating levels of this compound is a crucial avenue of research. This could reveal how dietary choices influence the endogenous production of this fatty acid and its subsequent impact on host health, potentially linking specific microbial taxa to BCFA production and health outcomes. mdpi.com

常见问题

Q. What analytical methods are recommended for identifying and quantifying 2-methyltetradecanoic acid in biological samples?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for identification and quantification due to its high sensitivity for branched-chain fatty acids. Derivatize the compound using methyl esters or silylation agents to improve volatility .

- Nuclear Magnetic Resonance (NMR) can confirm structural specificity, particularly for distinguishing methyl branching at the C2 position .

- For microbial studies (e.g., Mycobacterium gordonae), lipid extraction protocols involving Folch or Bligh-Dyer methods are recommended, followed by thin-layer chromatography (TLC) for preliminary separation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation .

- Ventilation : Use fume hoods to avoid inhalation of aerosols during synthesis or handling.

- Spill Management : Absorb spills with inert materials (e.g., quartz sand) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How is this compound biosynthesized in microbial systems like Mycobacterium gordonae?

- Methodological Answer :

- The methylmalonyl-CoA pathway is implicated in branched-chain fatty acid biosynthesis. Isotopic labeling (e.g., ¹³C-acetate) can track carbon incorporation into the methyl branch .

- Gene knockout studies of fas (fatty acid synthase) or acc (acetyl-CoA carboxylase) genes in mycobacteria may elucidate enzymatic specificity for methyl branching .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound for in vitro studies?

- Methodological Answer :

- Carboxylic Acid Functionalization : Start with tetradecanoic acid and employ tert-butyl hydroperoxide (TBHP) as an oxidizing agent to introduce the methyl group via radical-mediated C–H activation .

- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like 1,10-phenanthroline to enhance regioselectivity at the C2 position .

- Purification : Employ silica gel column chromatography with hexane/ethyl acetate (95:5) gradients to isolate the product from linear-chain byproducts .

Q. How should contradictory data on the ecological occurrence of this compound be addressed?

- Methodological Answer :

- Strain-Specific Profiling : Replicate lipid extraction and GC-MS analysis across multiple Mycobacterium strains to confirm the compound’s unique presence in M. gordonae .

- Environmental Metabolomics : Compare soil or water samples from diverse ecosystems using high-resolution LC-MS to assess whether abiotic factors (e.g., pH, temperature) influence its detection .

- Data Normalization : Apply multivariate statistical models (e.g., PCA) to distinguish technical artifacts from true biological variation .

Q. What experimental strategies mitigate instability of this compound under varying pH conditions?

- Methodological Answer :

- Buffered Solutions : Prepare stock solutions in phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) to minimize hydrolysis of the carboxylic group .

- Low-Temperature Studies : Conduct kinetic stability assays at 4°C and monitor degradation via HPLC with UV detection at 210 nm .

- Derivatization : Convert the acid to its methyl ester form using BF₃-methanol to enhance stability during long-term storage .

Q. How can researchers resolve spectral overlaps in NMR analysis of this compound derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H and ¹³C signals, distinguishing methyl branching (δ ~15–20 ppm) from adjacent protons .

- Deuterated Solvents : Analyze samples in CDCl₃ or DMSO-d₆ to reduce solvent interference in the 1–2 ppm region .

- Dynamic Light Scattering (DLS) : Pre-filter samples to remove aggregates that may broaden peaks .

Methodological Design Considerations

- Experimental Replication : Include triplicate samples in all assays to account for variability in lipid extraction and derivatization .

- Negative Controls : Use linear-chain tetradecanoic acid as a control to validate specificity in microbial biosynthesis studies .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like PubChem or NIST Chemistry WebBook .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。